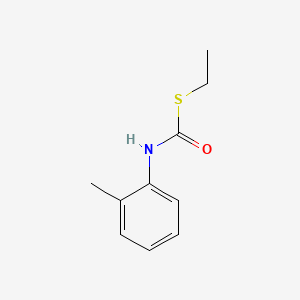

Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester

Description

Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester (CAS 1016738-12-7) is a thiocarbamate ester with the molecular formula C₁₀H₁₃NOS . Structurally, it consists of a 2-methylphenyl group attached to the nitrogen atom of the thiocarbamate backbone and an ethyl ester group on the sulfur atom. This compound is part of a broader class of thiocarbamate derivatives, which are widely used in agrochemicals, particularly as herbicides and pesticides .

Properties

CAS No. |

56265-09-9 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

S-ethyl N-(2-methylphenyl)carbamothioate |

InChI |

InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

GASUYEPBLTXVIL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester typically involves the esterification of carbamothioic acid derivatives with appropriate alcohols or alkylating agents under acidic conditions. The key step is the formation of the thiocarbamate ester bond (C=S linked to an oxygen-ethyl group).

- Reaction type: Esterification of carbamothioic acid or its derivatives

- Catalysts: Strong acids such as concentrated sulfuric acid or hydrochloric acid are commonly used to facilitate ester bond formation by protonating the carbonyl oxygen, increasing electrophilicity.

- Typical conditions: Heating under reflux to drive the equilibrium towards ester formation, often with removal of water or by distillation of the ester product to shift equilibrium.

Specific Synthetic Routes

Esterification via Carbamothioic Acid and Ethanol

- Reagents: Carbamothioic acid, 2-methylphenylamine (to form the N-substituted carbamothioic acid intermediate), ethanol (as the S-ethyl source).

- Procedure:

- Formation of N-(2-methylphenyl)carbamothioic acid intermediate by reaction of 2-methylphenylamine with carbon disulfide or thiophosgene derivatives.

- Esterification of the thiol group with ethanol in the presence of an acid catalyst.

- Heating under reflux and removal of water to drive ester formation.

- Outcome: S-ethyl N-(2-methylphenyl)carbamothioate is obtained with yields dependent on reaction time, temperature, and catalyst concentration.

Alternative Route via Acid Chloride Intermediate

- Reagents: Carbamothioic acid chloride derivative, 2-methylphenol or 2-methylphenylamine, and ethanol.

- Procedure:

- Conversion of carbamothioic acid to its acid chloride using reagents like thionyl chloride (SOCl2).

- Reaction of acid chloride with ethanol under controlled temperature to form the ester.

- Purification by distillation or recrystallization.

- Advantages: Faster reaction rates and higher yields due to the reactive acid chloride intermediate.

Industrial Scale Preparation

- Continuous flow reactors are often employed for efficient mixing and temperature control.

- Purification: Fractional distillation and crystallization to achieve high purity.

- Optimization: Reaction parameters such as temperature, catalyst concentration, and molar ratios are optimized to maximize yield and minimize side products.

Reaction Conditions and Analysis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Concentrated sulfuric acid or HCl | Protonates carbonyl oxygen, accelerates esterification |

| Temperature | 60–110 °C (reflux) | Higher temps increase rate but may cause decomposition |

| Reaction time | 2–6 hours | Longer times favor equilibrium conversion |

| Solvent | Ethanol or inert solvents (e.g., toluene) | Solvent choice affects solubility and reaction rate |

| Water removal | Continuous distillation or drying agents | Drives equilibrium toward ester formation |

Chemical Reaction Mechanism

- Step 1: Protonation of the carbamothioic acid carbonyl oxygen by acid catalyst.

- Step 2: Nucleophilic attack by ethanol on the electrophilic carbonyl carbon.

- Step 3: Formation of a tetrahedral intermediate, followed by elimination of water.

- Step 4: Deprotonation to yield the S-ethyl carbamothioate ester.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification | Carbamothioic acid, ethanol, acid catalyst | Reflux, acid catalysis, water removal | Simple, cost-effective | Slow reaction, equilibrium limits yield |

| Acid chloride intermediate | Carbamothioic acid chloride, ethanol | Controlled temperature, inert atmosphere | Faster, higher yield | Requires preparation of acid chloride, more hazardous reagents |

| Industrial continuous flow | Same as above, optimized parameters | Continuous flow reactors, distillation | Scalable, consistent quality | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Agricultural Applications

1. Herbicides and Pesticides

Carbamothioic acid derivatives are widely used as herbicides and pesticides. They operate by inhibiting specific enzymes in target plants or pests, leading to their death or reduced growth. For instance, compounds similar to carbamothioic acid are used in formulations like Eptam and Eradicane, which are effective against a range of weeds in crops such as potatoes and vegetables .

2. Mechanism of Action

These compounds typically act as inhibitors of the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. By disrupting this pathway, they prevent the growth of unwanted vegetation while being less harmful to crops .

Pharmaceutical Applications

1. Antimicrobial Properties

Research has indicated that carbamothioic acid derivatives exhibit antimicrobial activity against various pathogens. This property makes them potential candidates for developing new antimicrobial agents. Studies have demonstrated efficacy against bacteria and fungi, suggesting their use in topical formulations for treating infections .

2. Drug Development

The compound's ability to modify biological pathways opens avenues for drug development targeting specific diseases. For instance, its derivatives are being investigated for their potential in treating conditions related to metabolic disorders due to their enzyme-inhibiting properties .

Cosmetic Applications

1. Skin Care Formulations

In the cosmetic industry, carbamothioic acid is explored for its role in formulating skin care products due to its moisturizing and skin-conditioning properties. Its inclusion in emulsions can enhance the stability and efficacy of topical products .

2. Experimental Studies

Recent studies have utilized experimental design techniques to optimize cosmetic formulations containing carbamothioic acid derivatives. These studies assess physical properties such as viscosity and sensory attributes, contributing to the development of more effective skin care products .

Case Studies

Mechanism of Action

The mechanism of action of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester with related thiocarbamates:

Key Observations:

Degradation Pathways

Thiocarbamates generally undergo C-S bond cleavage during degradation. For example:

Biological Activity

Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester, a compound within the thiocarbamate family, has garnered attention for its biological activity and potential applications in various fields, including agriculture and medicine. This article explores its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester

- Molecular Formula : C11H15NOS

- Molecular Weight : 211.31 g/mol

- CAS Registry Number : 2008-41-5

Carbamothioic acid derivatives typically exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiocarbamates inhibit enzymes such as acetylcholinesterase (AChE), which can lead to neurotoxic effects. For instance, studies on related compounds have shown varied patterns of AChE inhibition across different species and treatment lengths .

- Cellular Proliferation Modulation : Research indicates that modifications to the structure of carbamothioic acid can enhance its cytotoxic effects on cancer cells. For example, esterification of similar compounds has been shown to improve their ability to induce cell death in melanoma cells .

- Toxicological Effects : The compound has been linked to developmental toxicity in certain studies, highlighting the need for careful assessment of exposure risks .

Antitumor Activity

Recent studies have demonstrated that carbamothioic acid derivatives can significantly impact tumor cell viability:

- In Vitro Studies : In experiments involving melanoma cell lines (B16-F10 and SK-MEL-25), derivatives of carbamothioic acid exhibited substantial cytotoxicity at concentrations as low as 0.5 mM. The most effective compound induced significant cell death after 24 hours of treatment .

- Mechanism of Action : The antitumor activity is believed to be associated with the induction of apoptosis and cell cycle arrest in the S phase, leading to reduced proliferation rates in treated cells .

Toxicological Studies

The compound's safety profile has been evaluated through various toxicological assessments:

- Developmental Toxicity : Research indicates that exposure to certain thiocarbamate compounds can lead to adverse developmental outcomes in animal models. For instance, EPTC (a related compound) has shown consistent cardiomyopathy and neuronal necrosis in long-term studies .

- Environmental Impact : The potential for bioaccumulation is low, as studies suggest rapid metabolism and excretion with minimal retention in tissues . However, further research is necessary to fully understand the ecological implications.

Case Studies

- Cardiotoxicity in Animal Models : In chronic exposure studies involving EPTC (an S-alkylthiocarbamate), significant cardiac lesions were observed in rats and dogs, indicating a potential risk for similar compounds like carbamothioic acid derivatives .

- Antimelanogenic Effects : The esterification of p-coumaric acid has been explored as a model for enhancing the biological activity of related compounds. This study supports the hypothesis that structural modifications can lead to improved therapeutic effects against melanoma .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H15NOS |

| Molecular Weight | 211.31 g/mol |

| CAS Registry Number | 2008-41-5 |

| Antitumor Activity | Significant at <1 mM |

| Developmental Toxicity | Yes |

| Environmental Persistence | Low |

Q & A

Q. What are the recommended synthetic routes for Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester, and how can purity be optimized?

- Methodology : Synthesis of thiocarbamate esters typically involves reacting a substituted phenyl isothiocyanate with ethanol in the presence of a base catalyst. For purification, column chromatography (using silica gel and a hexane/ethyl acetate gradient) or fractional distillation under reduced pressure is recommended. Analytical validation via GC-MS (retention time comparison) and NMR (¹H/¹³C peak assignments) ensures purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodology :

- GC-MS : Compare retention times (RT) with structurally similar thiocarbamates (e.g., Carbamothioic acid, diethyl-, S-ethyl ester: RT 20.77 min ).

- IR Spectroscopy : Identify characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, N-H bend at ~1500 cm⁻¹) .

- NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic protons (2-methylphenyl group) and ethyl ester signals (quartet for CH₂CH₃) .

Advanced Research Questions

Q. How do soil microbial communities influence the degradation of this compound, and what experimental designs can elucidate metabolic pathways?

- Methodology :

- Microcosm Studies : Incubate soil samples with the compound under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., 2-methylphenol, ethyl mercaptan).

- Metagenomic Analysis : Use 16S rRNA sequencing to identify microbial consortia (e.g., Pseudomonas spp. for hydrolytic cleavage of the thiocarbamate bond) .

- Isotopic Labeling : Track ¹³C-labeled ethyl groups to confirm mineralization pathways .

Q. How can contradictory physicochemical data (e.g., solubility, log P) across studies be resolved?

- Methodology :

- Standardized Protocols : Replicate measurements using CRC Handbook guidelines (e.g., shake-flask method for log P determination) .

- Interlaboratory Validation : Compare results with NIST reference data and calibrate instruments using certified standards (e.g., octanol-water partitioning coefficients) .

- Computational Modeling : Validate experimental log P values with COSMO-RS or DFT calculations .

Q. What catalytic systems enhance the reactivity of this compound in cross-coupling or nucleophilic substitution reactions?

- Methodology :

- Heterogeneous Catalysis : Test palladium-supported catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling with aryl boronic acids.

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems (water/organic solvent) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to optimize turnover frequency (TOF) .

Q. How can interactions between this compound and biological macromolecules (e.g., enzymes, DNA) be experimentally probed?

- Methodology :

- Fluorescence Quenching : Titrate the compound into solutions of bovine serum albumin (BSA) and measure Stern-Volmer constants to assess binding affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with acetylcholinesterase (AChE) active sites. Validate with in vitro enzyme inhibition assays .

- Genotoxicity Assays : Perform Ames tests (with Salmonella strains) to evaluate mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.